molecular formula C11H24N4 B3188103 Piperazine, 1,1'-(1,3-propanediyl)bis- CAS No. 19479-82-4

Piperazine, 1,1'-(1,3-propanediyl)bis-

Cat. No.: B3188103
CAS No.: 19479-82-4
M. Wt: 212.34 g/mol
InChI Key: DOJHEVQGYQYOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1,1'-(1,3-propanediyl)bis- (IUPAC name: 1,1′-(1,3-propanediyl)bis[4-(3-chlorophenyl)piperazine]) is a bis-piperazine derivative with a propane-1,3-diyl spacer connecting two piperazine rings, each substituted with a 3-chlorophenyl group. Its molecular formula is C23H30Cl2N4, with an average molecular mass of 433.42 g/mol . This compound is pharmaceutically significant as Trazodone BP Impurity H, a reference standard in quality control for the antidepressant drug Trazodone .

Properties

CAS No.

19479-82-4

Molecular Formula

C11H24N4

Molecular Weight

212.34 g/mol

IUPAC Name

1-(3-piperazin-1-ylpropyl)piperazine

InChI

InChI=1S/C11H24N4/c1(6-14-8-2-12-3-9-14)7-15-10-4-13-5-11-15/h12-13H,1-11H2

InChI Key

DOJHEVQGYQYOSP-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCCN2CCNCC2

Canonical SMILES

C1CN(CCN1)CCCN2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bis-piperazine derivatives vary in linker length, substituents, and applications. Below is a comparative analysis of key analogues:

Structural Differences

Compound Name Molecular Formula Linker/Spacer Substituents on Piperazine Key References
Piperazine, 1,1'-(1,3-propanediyl)bis- C23H30Cl2N4 1,3-Propanediyl 3-Chlorophenyl groups
1,1'-(1,2-Ethanediyl)bis[piperazine] C10H22N4 1,2-Ethanediyl None
1,4-Bis(3-aminopropyl)piperazine C10H24N4 Propane-1,3-diyl 3-Aminopropyl groups
1,4-Bis(2-hydroxyethyl)piperazine C8H18N2O2 Ethylene glycol 2-Hydroxyethyl groups
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-1,2-dithiol-3-one) Not explicit* Piperazine core 4-Chloro-1,2-dithiol-3-one rings
Piperazine, 1,4-bis(phenoxyacetyl) C20H22N2O4 None Phenoxyacetyl groups

*Note: The dithiolone derivative’s exact formula is unspecified but includes sulfur and chlorine substituents .

Physicochemical and Pharmacological Properties

Physical Properties

Compound Name Molecular Weight (g/mol) Solubility Trends Notable Features
Piperazine, 1,1'-(1,3-propanediyl)bis- 433.42 Lipophilic (due to aryl groups) High stability, crystalline solid
1,4-Bis(2-hydroxyethyl)piperazine 174.24 Water-soluble Used as a buffering agent
5,5’-(Piperazine-diyl)dithiolone ~529.7 (estimated) Moderate polarity Contains disulfide bonds

Pharmacological Activity

  • Piperazine, 1,1'-(1,3-propanediyl)bis-: No direct bioactivity reported; primarily a pharmaceutical impurity .
  • For example, C22H22N6S4 () showed efficacy against E. coli and S. aureus .
  • Phenoxyacetyl-Piperazine: Unspecified activity but may serve as a precursor in drug synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.